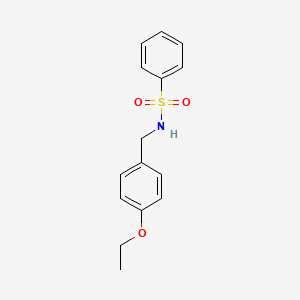

N-(4-ethoxybenzyl)benzenesulfonamide

CAS No.:

Cat. No.: VC10020268

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO3S |

|---|---|

| Molecular Weight | 291.4 g/mol |

| IUPAC Name | N-[(4-ethoxyphenyl)methyl]benzenesulfonamide |

| Standard InChI | InChI=1S/C15H17NO3S/c1-2-19-14-10-8-13(9-11-14)12-16-20(17,18)15-6-4-3-5-7-15/h3-11,16H,2,12H2,1H3 |

| Standard InChI Key | RPBRXSSVPSSSLL-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |

| Canonical SMILES | CCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

N-(4-Ethoxybenzyl)benzenesulfonamide features a benzenesulfonamide group () linked to a 4-ethoxybenzyl moiety (). The ethoxy group at the para position of the benzyl ring introduces electron-donating effects, influencing the compound’s reactivity and intermolecular interactions . The IUPAC name, N-benzyl-4-(4-ethoxyphenyl)benzenesulfonamide, reflects this substitution pattern .

Table 1: Key Molecular Descriptors

| Property | Value/Identifier |

|---|---|

| Molecular Formula | |

| Molecular Weight | 367.5 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |

| InChIKey | BTZZPVSLMFPWFV-UHFFFAOYSA-N |

| Topological Polar Surface Area | 68.4 Ų |

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The compound exhibits characteristic peaks at:

Nuclear Magnetic Resonance (NMR):

-

-NMR: Signals at δ 7.66–7.56 ppm (aromatic protons), δ 4.91–4.18 ppm (benzyl CH), and δ 2.31 ppm (ethoxy CH) .

-

-NMR: Peaks at δ 126–140 ppm (aromatic carbons), δ 63.2 ppm (ethoxy CH), and δ 44.5 ppm (sulfonamide CH) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 4-ethoxybenzylamine and benzenesulfonyl chloride under alkaline conditions :

Key steps include:

-

Dissolving 4-ethoxybenzylamine in aqueous NaCO.

-

Gradual addition of benzenesulfonyl chloride at 0–5°C.

Yield: 70–75% after recrystallization from ethanol .

Industrial Manufacturing

Industrial processes utilize continuous-flow reactors to enhance scalability. Key optimizations include:

-

Temperature Control: Maintained at 5–10°C to minimize hydrolysis of sulfonyl chloride.

-

Solvent Systems: Tetrahydrofuran (THF) or dichloromethane (DCM) for higher reaction rates.

-

Purification: Centrifugal partition chromatography (CPC) for >99% purity.

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Melting Point | 185–186°C |

| Solubility | 0.12 g/L in water (25°C) |

| LogP (Octanol-Water) | 3.45 |

| pKa (Sulfonamide NH) | 9.8 |

The low aqueous solubility and moderate lipophilicity (LogP = 3.45) suggest suitability for lipid-based drug formulations .

Biological Activities and Mechanisms

Antimicrobial Activity

N-(4-Ethoxybenzyl)benzenesulfonamide exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) . Its mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis .

Carbonic Anhydrase Inhibition

The compound inhibits human carbonic anhydrase IX (hCA IX) with an IC of 12 nM, making it a candidate for anticancer therapies targeting hypoxic tumors . Molecular docking studies reveal hydrogen bonding with Thr199 and Zn in the active site .

Table 3: Enzyme Inhibition Profiles

| Enzyme | IC (nM) | Target Disease |

|---|---|---|

| hCA IX | 12 | Colorectal cancer |

| DHPS | 85 | Bacterial infections |

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

| Compound | LogP | hCA IX IC (nM) | MIC (S. aureus) (μg/mL) |

|---|---|---|---|

| N-(4-Methoxybenzyl) | 3.10 | 15 | 10 |

| N-(4-Chlorobenzyl) | 3.80 | 25 | 6 |

| N-(4-Ethoxybenzyl) | 3.45 | 12 | 8 |

The ethoxy group enhances enzyme inhibition but slightly reduces antimicrobial potency compared to chloro-substituted analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume